molecular formula C11H14O3S2 B183216 Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate CAS No. 74597-79-8

Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate

Cat. No. B183216
CAS RN: 74597-79-8
M. Wt: 258.4 g/mol
InChI Key: QBWHYBOPMHDWHS-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate is a chemical compound with the molecular formula C11H14O3S2 . It has an average mass of 258.357 Da and a monoisotopic mass of 258.038422 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15O3S2/c1-5-14-10(13)9-6(2)8(7(3)12)11(15-4)16-9/h16H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.37 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

  • The compound has been involved in the synthesis of poly substituted 3-aminothiophenes, which shows its utility in producing complex organic molecules (Chavan, Toche, Patil, Aware, & Patil, 2016).

  • It plays a role in the development of antimicrobial agents, indicating its potential in pharmaceutical applications. For instance, derivatives of this compound exhibited potent antimicrobial activity against various pathogens, including fungi and bacteria (Mabkhot, Kaal, Alterary, Al-showiman, Barakat, Ghabbour, & Frey, 2015).

  • It has been used in the synthesis of luminescent thiophenes, which can be employed in material sciences, particularly in the creation of organic light-emitting diodes (OLEDs) and other electronic devices (Teiber & Müller, 2012).

  • Research has also focused on its use in heterocyclization reactions, which are fundamental in creating diverse organic compounds with potential applications in drug development and industrial chemistry (Wardaman, 2000).

  • It serves as a starting material for synthesizing new substituted spiro derivatives with antimicrobial activities, highlighting its role in the discovery of new bioactive compounds (Faty, Hussein, & Youssef, 2010).

  • Additionally, this compound has been used in the efficient one-pot synthesis of 1,5-benzodiazepine derivatives, demonstrating its versatility in the synthesis of complex heterocyclic compounds (Li & Wang, 2014).

  • Its derivatives have shown potential in the development of electrochromic materials, which are important for applications in smart windows and displays (Li, Deng, Cai, Wang, Wang, & Shen, 2020).

properties

IUPAC Name

ethyl 4-acetyl-3-methyl-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S2/c1-5-14-10(13)9-6(2)8(7(3)12)11(15-4)16-9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWHYBOPMHDWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)SC)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352272
Record name ETHYL 4-ACETYL-3-METHYL-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate

CAS RN

74597-79-8
Record name ETHYL 4-ACETYL-3-METHYL-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-acetyl-3-methyl-5-(methylthio)thiophene-2-carboxylate
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Citations

For This Compound
1
Citations
Y He, J Lou, P Wu, YG Zhou, Z Yu - The Journal of Organic …, 2019 - ACS Publications
An efficient protocol toward fully substituted thiophenes and thieno[2,3-b]thiophenes has been developed through CuCl 2 -catalyzed annulative coupling of S,S-disubstituted enones …
Number of citations: 18 pubs.acs.org

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